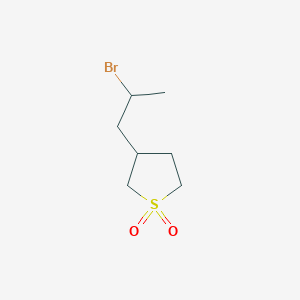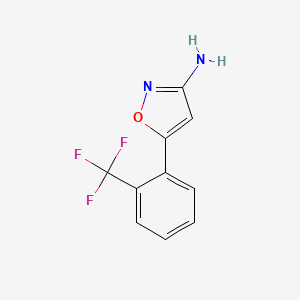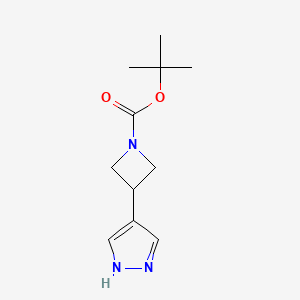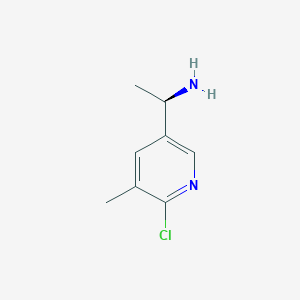
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL is an organic compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral catalysts or chiral chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction methods with efficient catalysts to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Purification: Employing advanced purification methods such as crystallization or distillation to isolate the desired enantiomer.
化学反応の分析
Types of Reactions
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Further reduction can convert the alcohol to an alkane using reagents like hydrogen gas (H2) and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-fluoro-2-methoxybenzaldehyde or 3-fluoro-2-methoxyacetophenone.
Reduction: Formation of 3-fluoro-2-methoxyethylbenzene.
Substitution: Formation of 3-substituted-2-methoxyphenyl derivatives.
科学的研究の応用
(1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R)-1-(3-Chloro-2-methoxyphenyl)ethan-1-OL: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-OL: Similar structure with a bromine atom instead of fluorine.
(1R)-1-(3-Fluoro-2-hydroxyphenyl)ethan-1-OL: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the fluorine atom in (1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL imparts unique properties such as increased metabolic stability and altered electronic effects, which can enhance its biological activity and selectivity compared to similar compounds.
特性
分子式 |
C9H11FO2 |
|---|---|
分子量 |
170.18 g/mol |
IUPAC名 |
(1R)-1-(3-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
InChIキー |
CKJOGGAYLYIJHQ-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=C(C(=CC=C1)F)OC)O |
正規SMILES |
CC(C1=C(C(=CC=C1)F)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


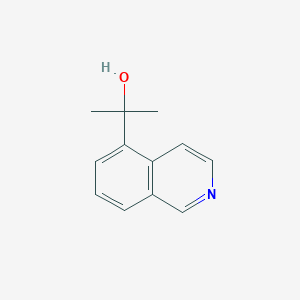
![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)
